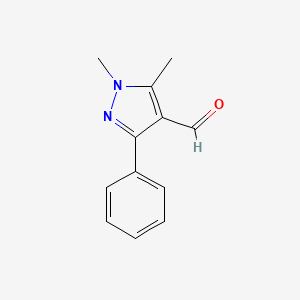
6-(2,5-Difluorophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Difluorophenyl)picolinic acid, also known as DFP, is a chemical compound with the molecular formula C12H7F2NO2 . It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 6-(2,5-Difluorophenyl)picolinic acid consists of a picolinic acid core with a 2,5-difluorophenyl group attached to it . The InChI code for this compound is 1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H, (H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of 6-(2,5-Difluorophenyl)picolinic acid is 235.19 g/mol . Unfortunately, specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.Wissenschaftliche Forschungsanwendungen
Picolinic Acid Catabolism and Microbial Utilization
Picolinic acid, including derivatives like 6-(2,5-Difluorophenyl)picolinic acid, is a natural toxic pyridine derived from L-tryptophan metabolism in mammalian and microbial cells. Research has shown that microorganisms can degrade and utilize picolinic acid for their growth. Studies have identified and characterized a novel decarboxylase, PicC, which catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, an important intermediate in picolinic acid catabolism. This research provides a basis for understanding the molecular mechanisms underlying picolinic acid degradation in microorganisms (Qiu et al., 2018).
Synthesis and Herbicidal Activity
Picolinate/picolinic acid compounds, including 6-(2,5-Difluorophenyl)picolinic acid, are an important class of synthetic auxin herbicides. Research involving the synthesis and characterization of picolinic acid derivatives has led to the development of compounds with significant herbicidal activity. One such compound displayed better post-emergence herbicidal activity and broader spectrum than commercial herbicides, showing potential as a novel synthetic auxin herbicide (Yang et al., 2021).
Application in Organic Light-Emitting Diodes (OLEDs)
6-(2,5-Difluorophenyl)picolinic acid and its derivatives have been explored in the context of organic light-emitting diodes (OLEDs). Studies focused on synthesizing and characterizing picolinic acid derivatives for OLED applications. These compounds have shown potential in enhancing the optoelectronic properties of OLEDs, thereby contributing to the development of more efficient light-emitting materials (Xiao et al., 2009).
Wirkmechanismus
While the specific mechanism of action for 6-(2,5-Difluorophenyl)picolinic acid is not available, picolinic acid, a related compound, is known to act as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Eigenschaften
IUPAC Name |
6-(2,5-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVCKFUPPIVQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647069 |
Source


|
| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Difluorophenyl)picolinic acid | |
CAS RN |
887983-00-8 |
Source


|
| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)




![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)




![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)
